molecular formula C6H8N2O3S B2704663 3-Methoxypyridine-2-sulfonamide CAS No. 1566809-26-4

3-Methoxypyridine-2-sulfonamide

Cat. No.: B2704663
CAS No.: 1566809-26-4
M. Wt: 188.2
InChI Key: URTFTODLVLJQPU-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O3S. It is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2NH2 .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of chemical reactions. A study reported the synthesis of 36 sulfonamide methoxypyridine derivatives as novel potent PI3K/mTOR dual inhibitors based on a scaffold hopping strategy . Another study reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a methoxy group (-OCH3) and a sulfonamide group (-SO2NH2) attached to a pyridine ring . The exact structure and properties can be further analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) .

Scientific Research Applications

Array-Based Structure and Gene Expression Relationship Study

Sulfonamide-focused libraries, including compounds with structures related to "3-Methoxypyridine-2-sulfonamide," have been evaluated for their antitumor properties. Notably, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) have shown promise as cell cycle inhibitors. These studies utilize high-density oligonucleotide microarray analysis to illuminate the drug-sensitive cellular pathways and pharmacophore structures critical for antitumor activity. Such research provides valuable insights into the design of new antitumor agents based on sulfonamide structures (Owa et al., 2002).

Detection of Sulfonamide Residues

In the context of food safety, methods have been developed to detect sulfonamide residues in chicken meat and eggs. A study proposed a multi-residue analysis using high-performance liquid chromatography (HPLC) to detect various sulfonamides, highlighting the extensive use of these compounds in veterinary practice due to their broad spectrum of activity and low cost. This research is crucial for ensuring that food products comply with regulatory standards for sulfonamide residues, thus protecting consumer health (Premarathne et al., 2017).

Chromatographic Characterization of Sulfonamide Imprinted Polymers

The study on the chromatographic characterization of molecularly imprinted polymers for sulfamethazine and sulfamethoxazole showcases the potential of these polymers in the selective analysis and detection of sulfonamide compounds. These polymers could be used in various applications, including the food industry and clinical settings, to analyze sulfonamide compounds efficiently (Zheng et al., 2001).

Microbial Strategy to Eliminate Sulfonamide Antibiotics

An interesting microbial degradation pathway of sulfamethoxazole and other sulfonamides has been identified, involving ipso-hydroxylation followed by fragmentation. This pathway suggests an ecological strategy to mitigate the persistence of sulfonamide antibiotics in the environment, which is crucial for addressing antibiotic resistance concerns (Ricken et al., 2013).

Synthesis and Antimicrobial Activity of Sulfonamide Derivatives

Research into the synthesis of new sulfonamide derivatives, such as pyridazinyl sulfonamides, has shown significant antimicrobial activities against various bacteria. This highlights the ongoing interest in sulfonamides for developing new antimicrobial agents (Mohamed, 2007).

Safety and Hazards

The safety data sheet for 3-Methoxypyridine indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

3-methoxypyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFTODLVLJQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566809-26-4
Record name 3-methoxypyridine-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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